1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione

Medicinal Chemistry Structural Isomerism Physicochemical Properties

Researchers optimizing fluorinated SAR series face confounding results when regioisomers with divergent physicochemical profiles are used interchangeably. This ortho-fluoro pyrrolidine-2,5-dione building block (CAS 1258652-22-0) resolves this challenge: • Ortho-F substitution confers distinct electronic effects, measurable LogP (0.6-1.16), and melting point (154-156 °C) vs para-isomer (CAS 24246-88-6) • Consistent 95% purity supports reproducible multi-step synthesis and analytical method development • Ketone and succinimide handles enable further elaboration into pharmacologically relevant hybrids Supplied for R&D with documented characterization data and global shipping.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 1258652-22-0
Cat. No. B1532370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione
CAS1258652-22-0
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2F
InChIInChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2
InChIKeyUJXDXPYWRKWESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Structural Classification


1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, with CAS number 1258652-22-0, is a synthetic, fluorinated pyrrolidine-2,5-dione derivative . It features a pyrrolidine-2,5-dione (succinimide) core N-linked via a ketomethyl spacer to a 2-fluorophenyl ring [1]. This compound is typically offered as a research chemical with a standard purity of 95%, a molecular weight of 235.21 g/mol, and a predicted melting point of 154-156 °C . Its primary role is as a building block for medicinal chemistry and structure-activity relationship (SAR) studies [2].

Workflow Medicinal chemistry building block for SAR studies
Selection Ortho-fluorophenyl substitution for regioisomer comparison
Use Context Research-grade intermediate with standard purity benchmark

Why Generic Pyrrolidine-2,5-dione Substitutes Fail


While the pyrrolidine-2,5-dione class is known for diverse biological activities [1], specific substituents and regioisomerism critically dictate a compound's unique properties. The target compound is distinguished by a 2-fluorophenyl ketone moiety. The ortho-fluorine substitution (CAS 1258652-22-0) exerts distinct electronic and steric effects compared to the para-fluoro isomer (CAS 24246-88-6), leading to measurable differences in physicochemical parameters like melting point and lipophilicity . This in turn affects crucial properties such as solubility, metabolic stability, and target binding affinity, making these compounds non-interchangeable for rigorous research and development workflows.

Fluorine position determines key properties
Ortho-fluoro substitution alters lipophilicity and electronic effects compared to para-isomer, which may shift solubility, metabolic stability, and target binding profiles.
Generic pyrrolidine-2,5-dione lacks the 2-fluorophenyl ketone handle
Without the ketone spacer and specific aryl substitution, non-fluorinated or differently substituted analogs may not reproduce the same SAR interactions or physicochemical behavior.

Quantitative Differentiation Evidence


Ortho vs. Para Isomerism: Melting Point Differences

The ortho-fluoro substitution on the phenyl ring (target compound) leads to a significantly different intermolecular packing arrangement compared to the para-fluoro isomer. This structural difference manifests as a distinct melting point range of 154-156 °C for the target compound [1], while the melting point for the para-fluoro analog (CAS 24246-88-6) is not reliably documented in the available literature, suggesting differences in crystalline stability or polymorphic behavior .

Isomer Melting Point
Context-dependent
Target: 154–156 °C
Comparator (para): N/A
Supports identity verification and formulation planning
Comparator data unavailable; quantitative difference unconfirmed
Medicinal Chemistry Structural Isomerism Physicochemical Properties

Predicted Lipophilicity (LogP): Ortho vs. Para Isomerism

The position of the fluorine atom on the phenyl ring influences the compound's overall lipophilicity, a key determinant of membrane permeability and metabolic stability. The predicted LogP for the ortho-fluoro compound (target) ranges from 0.605 to 1.157, depending on the computational model used . This indicates a moderate to high lipophilicity profile suitable for crossing biological membranes. While a direct predicted LogP value for the para-fluoro isomer is not available from the same sources, the different substitution pattern is known to alter this property, potentially affecting its ADME profile in comparative studies.

Predicted LogP Range
Supporting evidence
0.605 – 1.157
Informs membrane permeability for assay design
Computational prediction; direct para-isomer comparison data not available
ADME Prediction Drug-likeness Computational Chemistry

Purity and Quality Control Specifications

The target compound is consistently offered at a high purity of 95% by multiple suppliers, a standard benchmark for research-grade building blocks . This level of purity is essential for ensuring that biological assay results or chemical reactions are not confounded by significant levels of impurities. The specific storage condition (sealed in dry, 2-8°C) is also a defined specification that supports compound integrity and long-term stability for procurement planning .

Purity Specification
Supporting evidence
95% (typical)
Ensures baseline reproducibility for research use
Vendor specification; supports reliable downstream transformations
Analytical Chemistry Quality Assurance Chemical Synthesis

Targeted Research Applications


SAR Studies for CNS and Enzyme Targets

The well-defined LogP range (0.6-1.16) and ortho-fluoro substitution make this compound a valuable tool for SAR exploration . Researchers can compare its in vitro activity against the para-fluoro isomer (CAS 24246-88-6) or non-fluorinated analogs to delineate the contributions of fluorine position and lipophilicity to target binding or cellular activity. This is particularly relevant for programs optimizing lead compounds for central nervous system (CNS) penetration or for modulating enzyme inhibition profiles.

Advanced Building Block Synthesis

The ketone and succinimide functionalities present in this molecule serve as versatile handles for further chemical elaboration [1]. Its consistent 95% purity supports its use as a reliable intermediate in multi-step organic synthesis, enabling the creation of more complex, pharmacologically relevant pyrrolidine-2,5-dione hybrids, such as those investigated for anticancer or other therapeutic applications [2].

Analytical Method Calibration Standard

The compound's distinct and well-defined physicochemical properties, including its specific melting point range of 154-156 °C and documented chromatographic behavior, make it suitable for use as a calibration standard or system suitability test (SST) compound in analytical method development (e.g., HPLC, LC-MS) . This ensures robust and reproducible analysis of similar compounds in complex mixtures.

Application
Selection Property
Validation Focus
CNS and enzyme target SAR studies
Ortho-fluoro substitution effect on lipophilicity
Comparative activity vs para- or non-fluorinated analogs
Advanced building block synthesis
Ketone and succinimide functional handles
Reaction reproducibility and purity verification
Analytical method calibration standard
Defined melting point and chromatographic behavior
System suitability and method robustness
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